molecular formula C20H15N3O3S B11589829 {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid

{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid

Cat. No.: B11589829
M. Wt: 377.4 g/mol
InChI Key: DGMYVPYSAYEVFE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes an indole ring, an imidazolidinone moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an imidazolidinone precursor under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures consistent quality and high yield. Solvent extraction and chromatographic techniques are employed for the purification of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imidazolidinone moiety can yield corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidized derivatives of the indole ring.
  • Reduced forms of the imidazolidinone moiety.
  • Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the materials science field, the compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}propionic acid
  • {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}butyric acid

Comparison: Compared to its analogs, {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid exhibits unique properties due to the presence of the acetic acid group. This functional group enhances its solubility in aqueous media and may influence its biological activity by facilitating interactions with specific molecular targets.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C20H15N3O3S/c24-18(25)12-22-11-13(15-8-4-5-9-17(15)22)10-16-19(26)23(20(27)21-16)14-6-2-1-3-7-14/h1-11H,12H2,(H,21,27)(H,24,25)/b16-10-

InChI Key

DGMYVPYSAYEVFE-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)NC2=S

Origin of Product

United States

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